(S)-2-aminopentan-1-ol hydrochloride
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Overview
Description
(S)-2-aminopentan-1-ol hydrochloride is a chiral amine compound with the molecular formula C5H13NO·HCl. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-aminopentan-1-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, (S)-2-nitropentane-1-ol, using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Another method involves the reductive amination of 2-pentanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields the desired amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(S)-2-aminopentan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-aminopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-2-aminopentan-1-ol hydrochloride: The enantiomer of (S)-2-aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities.
2-amino-2-methyl-1-propanol hydrochloride: A structurally similar compound with a different substitution pattern on the carbon chain.
2-amino-1-butanol hydrochloride: Another related compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S)-2-aminopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOPGOUAQOFPMZ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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